molecular formula C21H12F4N2O3S B4298410 3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE

3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE

Cat. No.: B4298410
M. Wt: 448.4 g/mol
InChI Key: YFHPLVGBPZLDOX-OVWOPLSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including fluorophenyl, trifluoromethoxyphenyl, and thiazolidinone, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE is unique due to its combination of fluorophenyl, trifluoromethoxyphenyl, and thiazolidinone groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-2-imino-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N2O3S/c22-13-3-5-14(6-4-13)27-19(28)18(31-20(27)26)11-16-9-10-17(29-16)12-1-7-15(8-2-12)30-21(23,24)25/h1-11,26H/b18-11-,26-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPLVGBPZLDOX-OVWOPLSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=C(C=C4)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-FLUOROPHENYL)-2-IMINO-5-((Z)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-1,3-THIAZOLAN-4-ONE

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